molecular formula C9H16ClNO B2466517 N-[-4-chlorobut-2-en-1-yl]-2,2-dimethylpropanamide CAS No. 1562358-53-5

N-[-4-chlorobut-2-en-1-yl]-2,2-dimethylpropanamide

Cat. No. B2466517
M. Wt: 189.68
InChI Key: FWBJTFIKFJVVDS-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number or IUPAC name. It may also include information about its appearance or state under standard conditions.



Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This could involve multiple steps, each with its own reactants, reagents, and conditions. The yield and purity of the product at each step would also be considered.



Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques used could include X-ray crystallography, NMR spectroscopy, or computational methods.



Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This could include reactions where the compound is a reactant (used up) or a catalyst (not used up). The conditions needed for these reactions and the products formed would be studied.



Physical And Chemical Properties Analysis

This involves measuring properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties like acidity/basicity, reactivity with other compounds, and flammability might also be studied.


Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • N-(2-formyl-1-methylimidazol-4-yl)-2,2-dimethylpropanamide has been synthesized and used as a versatile reagent for preparing imidazole-amine ligands. This compound aids in reductive amination reactions with primary and secondary amines, offering a way to create a series of ligands with second coordination sphere functional groups (Cheruzel et al., 2011).
  • The crystal structure of 3-chloro-N-(2-chloro-5-(1,3-dioxo-4,5,6,7-tetrahydro-1H-isoindol-2(3H)-yl)-4-fluorophenyl)-2,2-dimethylpropanamide was determined, showcasing its potential for structural analysis and possibly aiding in understanding the chemical's interactions and properties (Huang Ming-zhi et al., 2005).

Complex Formation and Spectrophotometry

  • The compound 3-Chloro-N-Hydroxy-2,2-Dimethylpropanamide can form a stable complex with Fe(Ⅲ) in the presence of surfactant sodium dodecyl sulfonate, which is significant in spectrophotometry. This method offers a straightforward and reliable means to determine 3-chloro-N-hydroxy-2,2-dimethylpropanamide in aqueous solutions (L. Shu, 2011).

Catalytic Processes and Synthesis

  • A study discussed a new process of catalytic pyrolysis for preparing N,N-dimethylacrylamide, where N,N-dimethylpropanamide (DMAA) is used. The study examined the main reaction conditions affecting DMAA conversion, providing insights into the chemical's role in catalytic processes (Pu Zhong-wei, 2008).
  • The preparation and determination of the crystal structure of the bulky secondary amide N-(2,6-diisopropylphenyl)-2,2-dimethylpropanamide were reported. The findings contribute to our understanding of the structural intricacies of such compounds and their potential applications in various chemical contexts (Leila Mokhtabad Amrei et al., 2018).

Safety And Hazards

The compound’s impact on human health and the environment would be assessed. This could involve studying its toxicity, potential for causing cancer (carcinogenicity), ability to cause genetic mutations (mutagenicity), and effects on reproduction (reproductive toxicity). Its physical hazards, like flammability or reactivity, would also be considered.


Future Directions

Future directions could involve finding new syntheses for the compound, discovering new reactions it can undergo, or new applications for it. If the compound is biologically active, developing it into a drug could be a future direction.


Please note that this is a general guide, and the specifics could vary depending on the exact compound and the context in which it’s being studied. For a detailed analysis of a specific compound, consulting scientific literature or a chemistry professional would be necessary.


properties

IUPAC Name

N-[(E)-4-chlorobut-2-enyl]-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClNO/c1-9(2,3)8(12)11-7-5-4-6-10/h4-5H,6-7H2,1-3H3,(H,11,12)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWBJTFIKFJVVDS-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC=CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)NC/C=C/CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[-4-chlorobut-2-en-1-yl]-2,2-dimethylpropanamide

CAS RN

1562358-53-5
Record name N-[-4-chlorobut-2-en-1-yl]-2,2-dimethylpropanamide
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